molecular formula C23H20ClN3O3 B11311180 N-(8-butoxyquinolin-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

N-(8-butoxyquinolin-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11311180
M. Wt: 421.9 g/mol
InChI Key: FSWVBAMMUWHRBT-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 8-butoxyquinoline, 4-chlorobenzaldehyde, and other reagents necessary for forming the oxazole ring and carboxamide group. Common synthetic routes may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the butoxy group: This step may involve alkylation reactions.

    Formation of the carboxamide group: This can be done through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction may involve the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction may involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may yield compounds with different functional groups.

Scientific Research Applications

    Chemistry: Studied for its unique chemical properties and reactivity.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide may involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of certain biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other oxazole derivatives with different substituents. Examples include:

  • N-(8-butoxyquinolin-5-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
  • N-(8-butoxyquinolin-5-yl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-(8-butoxyquinolin-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Conclusion

This compound is a compound of interest in various fields of scientific research. Its synthesis, chemical reactivity, and potential applications make it a valuable subject for further study. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H20ClN3O3/c1-2-3-13-29-20-11-10-18(17-5-4-12-25-22(17)20)26-23(28)19-14-21(30-27-19)15-6-8-16(24)9-7-15/h4-12,14H,2-3,13H2,1H3,(H,26,28)

InChI Key

FSWVBAMMUWHRBT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl)C=CC=N2

Origin of Product

United States

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